c[-Arg-Gly-Asp-Acpca34-]
Description
c[-Arg-Gly-Asp-Acpca34-] is a synthetic cyclic peptide containing the canonical integrin-binding RGD (Arg-Gly-Asp) motif. The compound is structurally characterized by cyclization via an aminocyclopentane carboxylic acid (Acpca) residue at position 34, which enhances conformational rigidity and proteolytic stability compared to linear RGD peptides . Its primary mechanism of action involves competitive inhibition of integrin receptors, particularly integrin αvβ3, which plays a critical role in angiogenesis, tumor metastasis, and platelet aggregation . The compound exhibits an IC50 of 35.6 nM against integrin β3, as demonstrated in competitive binding assays . This positions it as a mid-potency candidate among synthetic RGD-based integrin inhibitors.
Properties
Molecular Formula |
C18H29N7O7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13S,15S)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
CFCPTSHVAOVLJR-HTFCKZLJSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O |
Canonical SMILES |
C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Cyclic RGD peptides are optimized for integrin binding affinity and metabolic stability. Below is a comparative analysis of c[-Arg-Gly-Asp-Acpca34-] with structurally related analogs (Table 1):
Table 1: Comparative IC50 Values of Cyclic RGD Peptides Targeting Integrin β3
Key Observations
Positional Effects of Acpca Residues :
- The Acpca32 variant (IC50 = 1.5 nM) exhibits ~24-fold higher potency than c[-Arg-Gly-Asp-Acpca34-], suggesting that the position of cyclization critically influences integrin binding. This may arise from conformational constraints that better mimic the RGD loop in native ligands like fibronectin .
- Similarly, Acpca35 and Acpca36 variants show superior activity (IC50 = 7.2 and 5.6 nM, respectively), indicating that shorter ring sizes or altered backbone angles enhance receptor engagement .
Fluorinated Modifications :
- C(RGDfMeF), which incorporates a trifluoromethyl group, achieves an IC50 of 19.75 nM, outperforming c[-Arg-Gly-Asp-Acpca34-]. Fluorination likely enhances hydrophobic interactions with integrin β3's MIDAS (metal ion-dependent adhesion site) domain .
Linear vs. Cyclic Peptides :
- The linear peptide RGDechi (IC50 = 880 nM) is ~25-fold less potent than c[-Arg-Gly-Asp-Acpca34-], underscoring the importance of cyclization in stabilizing the bioactive conformation .
Comparison with Natural Disintegrins
Natural disintegrins, such as GBV-Ⅳ4 from Gloydius brevicaudus venom, also target RGD-dependent integrins but differ structurally. GBV-Ⅳ4 (7.4 kDa) inhibits ADP-induced platelet aggregation with an IC50 of 0.339 μg·mL⁻¹ (~45 nM assuming molecular weight ≈7,442 Da) . While comparable in potency to synthetic cyclic peptides, its larger size and multi-domain structure limit tissue penetration, making synthetic analogs more suitable for systemic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
